molecular formula C28H30N4O3S B11979371 (5Z)-2-(2,6-Dimethyl-4-morpholinyl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one

(5Z)-2-(2,6-Dimethyl-4-morpholinyl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one

Cat. No.: B11979371
M. Wt: 502.6 g/mol
InChI Key: IKZZNHHDHCJQQM-QFEZKATASA-N
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Description

(5Z)-2-(2,6-Dimethyl-4-morpholinyl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-2-(2,6-Dimethyl-4-morpholinyl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, followed by the introduction of the pyrazole moiety. The final steps involve the addition of the morpholine and ethoxyphenyl groups under controlled conditions to ensure the correct configuration and purity of the compound.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions would be carefully monitored to maintain the integrity of the compound and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

(5Z)-2-(2,6-Dimethyl-4-morpholinyl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

(5Z)-2-(2,6-Dimethyl-4-morpholinyl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-2-(2,6-Dimethyl-4-morpholinyl)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Properties

Molecular Formula

C28H30N4O3S

Molecular Weight

502.6 g/mol

IUPAC Name

(5Z)-2-(2,6-dimethylmorpholin-4-yl)-5-[[3-(4-ethoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-1,3-thiazol-4-one

InChI

InChI=1S/C28H30N4O3S/c1-5-34-23-11-12-24(18(2)13-23)26-21(17-32(30-26)22-9-7-6-8-10-22)14-25-27(33)29-28(36-25)31-15-19(3)35-20(4)16-31/h6-14,17,19-20H,5,15-16H2,1-4H3/b25-14-

InChI Key

IKZZNHHDHCJQQM-QFEZKATASA-N

Isomeric SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CC(OC(C4)C)C)C5=CC=CC=C5)C

Canonical SMILES

CCOC1=CC(=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CC(OC(C4)C)C)C5=CC=CC=C5)C

Origin of Product

United States

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